Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate
Overview
Description
“Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate” is a carbamate derivative . Carbamates are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .
Synthesis Analysis
Carbamates are commonly synthesized from an alcohol and an isocyanate . Tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular formula of “Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate” is C9H20N2O4 . The IUPAC Standard InChI is InChI=1S/C9H20N2O4/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7,10H2,1-4H3 .Chemical Reactions Analysis
Tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis
The molecular weight of “Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate” is 218.25 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate serves as an important intermediate in synthesizing various biologically active compounds. For instance, Zhao et al. (2017) describe its use in synthesizing omisertinib (AZD9291), a medication used in cancer treatment. They developed a rapid synthetic method for this compound, emphasizing its relevance in pharmaceutical applications (Zhao, Guo, Lan, & Xu, 2017).
Role in Diels-Alder Reaction
This chemical is also utilized in Diels-Alder reactions, which are crucial in organic synthesis. Padwa, Brodney, and Lynch (2003) explored its use in preparing tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, demonstrating its versatility in creating complex organic structures (Padwa, Brodney, & Lynch, 2003).
Photocatalytic Applications
In a study by Wang et al. (2022), tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate was used in a photoredox-catalyzed amination process. This process enabled the formation of 3-aminochromones under mild conditions, highlighting its application in photocatalytic protocols (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).
Intermediate in Biotin Synthesis
Qin et al. (2014) used tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate as a key intermediate in synthesizing a compound related to Biotin, a vital water-soluble vitamin. This demonstrates its role in the biosynthesis of essential nutrients like fatty acids and amino acids (Qin, Tang, Wang, Wang, Huang, Huang, & Wang, 2014).
Foldamer Research
Abbas et al. (2009) used the title compound as a precursor in studying a new class of foldamer based on aza/α-dipeptide oligomerization. The research focused on the extended conformation of the molecule, which is stabilized by intermolecular hydrogen bonding, emphasizing its potential in foldamer research (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).
Future Directions
Carbamates have received much attention in recent years due to their application in drug design and discovery . They have an important role in modern drug discovery and medicinal chemistry . Future research may focus on exploring new therapeutic applications of carbamates and improving their pharmacokinetic properties.
properties
IUPAC Name |
tert-butyl N-[3-[methoxy(methyl)amino]-3-oxopropyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)11-7-6-8(13)12(4)15-5/h6-7H2,1-5H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDSZSRXXGFFEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445418 | |
Record name | 3-t-butoxycarbonylamino-N-methoxy-N-methylpropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate | |
CAS RN |
142570-56-7 | |
Record name | 3-t-butoxycarbonylamino-N-methoxy-N-methylpropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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